5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile
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Overview
Description
5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile is a complex organic compound featuring a chloropyridine ring, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile typically involves multi-step organic reactions. One common approach starts with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then subjected to a series of reactions involving thiazole formation and subsequent coupling with a nitrile-containing precursor.
Chlorination of Pyridine: Pyridine is chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield 6-chloropyridine.
Thiazole Formation: The 6-chloropyridine is reacted with a thioamide and an appropriate aldehyde under acidic conditions to form the thiazole ring.
Coupling Reaction: The thiazole intermediate is then coupled with a nitrile-containing compound, such as acrylonitrile, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other peroxides under acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrile group and the heterocyclic rings makes it a candidate for binding to biological targets.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The thiazole ring, in particular, is a common pharmacophore in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, while
Biological Activity
5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This compound features a chloropyridine moiety and a thiazole ring, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine rings often exhibit significant antimicrobial properties. For instance, thiazole derivatives have demonstrated efficacy against various bacterial strains and fungi due to their ability to inhibit essential microbial enzymes or disrupt membrane integrity.
2. Anti-inflammatory Properties
Compounds similar to 5-(6-Chloropyridin-3-yl)-3-oxo have shown promise in reducing inflammation. Studies on related thiazole derivatives have reported their effectiveness in models of inflammation, such as the carrageenan-induced paw edema model in rats. These compounds may work by inhibiting pro-inflammatory cytokines and mediators.
3. Anticancer Potential
The presence of a chloropyridine moiety has been associated with anticancer activity in several studies. For example, derivatives of chloropyridine have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 5-(6-Chloropyridin-3-yl)-3-oxo:
Study | Findings |
---|---|
Study A | Investigated the antimicrobial activity of thiazole derivatives, reporting effective inhibition against Staphylococcus aureus and Escherichia coli with IC50 values below 10 µM. |
Study B | Evaluated anti-inflammatory effects using a mouse model, showing significant reduction in paw swelling comparable to standard anti-inflammatory drugs like diclofenac. |
Study C | Focused on the anticancer effects in vitro, demonstrating that certain derivatives induced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Many thiazole derivatives act by inhibiting enzymes critical for microbial survival or inflammatory processes.
- Cell Cycle Arrest : Anticancer activity is often mediated through cell cycle arrest at specific checkpoints, leading to apoptosis.
- Cytokine Modulation : Anti-inflammatory effects may involve the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-oxo-2-(4-propan-2-yl-1,3-thiazol-2-yl)pent-4-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10(2)13-9-22-16(20-13)12(7-18)14(21)5-3-11-4-6-15(17)19-8-11/h3-6,8-10,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLSLOVZOQRNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(C#N)C(=O)C=CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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